3-(5-bromo-1H-indol-1-yl)-N-(2-methoxybenzyl)propanamide
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Overview
Description
3-(5-bromo-1H-indol-1-yl)-N-(2-methoxybenzyl)propanamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromo-1H-indol-1-yl)-N-(2-methoxybenzyl)propanamide typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromoindole.
Formation of Amide Bond: The 5-bromoindole is then reacted with 3-bromopropionyl chloride in the presence of a base like triethylamine to form 3-(5-bromo-1H-indol-1-yl)propanamide.
N-Benzylation: Finally, the propanamide is reacted with 2-methoxybenzyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale reactions using similar synthetic routes but optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring.
Reduction: Reduction reactions can occur at the amide bond or the bromine substituent.
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Products may include oxidized indole derivatives.
Reduction: Products may include reduced amide or debrominated compounds.
Substitution: Products may include substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-bromo-1H-indol-1-yl)-N-(2-methoxybenzyl)propanamide is not well-documented. indole derivatives typically exert their effects by interacting with various molecular targets such as enzymes, receptors, and DNA. The bromine substituent and the methoxybenzyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-chloro-1H-indol-1-yl)-N-(2-methoxybenzyl)propanamide
- 3-(5-fluoro-1H-indol-1-yl)-N-(2-methoxybenzyl)propanamide
- 3-(5-iodo-1H-indol-1-yl)-N-(2-methoxybenzyl)propanamide
Uniqueness
The presence of the bromine atom in 3-(5-bromo-1H-indol-1-yl)-N-(2-methoxybenzyl)propanamide may confer unique chemical and biological properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity can influence the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C19H19BrN2O2 |
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Molecular Weight |
387.3 g/mol |
IUPAC Name |
3-(5-bromoindol-1-yl)-N-[(2-methoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C19H19BrN2O2/c1-24-18-5-3-2-4-15(18)13-21-19(23)9-11-22-10-8-14-12-16(20)6-7-17(14)22/h2-8,10,12H,9,11,13H2,1H3,(H,21,23) |
InChI Key |
CRCCMBXXCFWWJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCN2C=CC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
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